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Compound of Interest

Compound Name: Bromoacetamido-PEG8-acid

Cat. No.: B606379 Get Quote

An In-depth Technical Guide to Bromoacetamido-PEG8-acid

This guide provides detailed technical information on the properties and applications of

Bromoacetamido-PEG8-acid, a key reagent in modern drug development, particularly in the

field of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data
Bromoacetamido-PEG8-acid is a heterobifunctional linker molecule. The bromoacetamido

group provides a reactive site for nucleophilic substitution, often with thiol groups, while the

terminal carboxylic acid can be coupled with primary amines to form stable amide bonds. The

polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, enhances the

solubility of the resulting conjugate in aqueous media.[1][2]

The fundamental molecular properties of Bromoacetamido-PEG8-acid are summarized

below.

Property Value Source

Molecular Formula C21H40BrNO11 [1][2][3]

Molecular Weight 562.45 g/mol [2][4][5]

CAS Number 1698019-89-4 [1][3]
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Application in PROTAC Synthesis
Bromoacetamido-PEG8-acid is extensively utilized as a PEG-based linker in the synthesis of

PROTACs.[4][5] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-

proteasome system to selectively degrade target proteins.[4][5] The linker is a critical

component of a PROTAC, connecting a ligand that binds to an E3 ubiquitin ligase with another

ligand that binds to the specific protein targeted for degradation.[4][5]

The logical workflow for the role of this linker in the formation and mechanism of action of a

PROTAC is illustrated below.
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Figure 1: Logical workflow of PROTAC synthesis and function using a PEG8 linker.
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Experimental Protocols
While specific experimental protocols are highly dependent on the particular ligands and target

proteins, a general methodology for the synthesis of a PROTAC using Bromoacetamido-
PEG8-acid is outlined below. This is a representative protocol and may require optimization.

Protocol: Two-step PROTAC Synthesis

Amide Coupling of E3 Ligase Ligand:

Dissolve the E3 ligase ligand (containing a primary amine) and Bromoacetamido-PEG8-
acid in a suitable anhydrous solvent (e.g., Dimethylformamide, DMF).

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like

DIPEA (N,N-Diisopropylethylamine).

Stir the reaction at room temperature for a specified duration (e.g., 2-4 hours), monitoring

progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

Upon completion, purify the resulting intermediate (E3 Ligand-Linker conjugate) using

reverse-phase HPLC (High-Performance Liquid Chromatography).

Alkylation of Target Protein Ligand:

Dissolve the purified E3 Ligand-Linker conjugate and the target protein ligand (containing

a nucleophilic group, such as a thiol) in a polar aprotic solvent (e.g., DMF).

Add a mild base (e.g., potassium carbonate) to facilitate the nucleophilic substitution

reaction with the bromoacetamido group.

Stir the reaction mixture at room temperature until the starting materials are consumed, as

monitored by LC-MS.

Purify the final PROTAC conjugate using reverse-phase HPLC to yield the high-purity

product.
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Note: All synthesis and purification steps should be carried out under appropriate laboratory

safety conditions. The purity and identity of the final compound should be confirmed by

analytical techniques such as NMR (Nuclear Magnetic Resonance) and high-resolution mass

spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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